molecular formula C11H20INO3 B1371190 Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1087789-13-6

Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B1371190
CAS No.: 1087789-13-6
M. Wt: 341.19 g/mol
InChI Key: RAGBRZVZDZOFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C11H20INO3 and its molecular weight is 341.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of D-ribo-Phytosphingosine : Lombardo et al. (2006) used a derivative of this compound in the high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmaceutical research (Lombardo, Capdevila, Pasi, & Trombini, 2006).

  • Key Intermediate in Biotin Synthesis : Liang et al. (2016) synthesized a related compound as a key intermediate in the production of Biotin, a vital water-soluble vitamin involved in metabolic processes (Liang, Qin, Wang, & Huang, 2016).

  • Stereo-selective Hydroformylation : Kollár and Sándor (1993) studied the stereo-selective hydroformylation of a related oxazolidine derivative, producing compounds important for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

  • Developing Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives from a related oxazolidine compound, showing promising results in cytotoxicity against human cancer cell lines (Kumar et al., 2009).

  • Alkylation in Peptide Synthesis : Koskinen, Saarenketo, and Straub (2004) reported the diastereoselective alkylation of oxazolidine derivatives, contributing to advancements in peptide synthesis (Koskinen, Saarenketo, & Straub, 2004).

  • One-Pot Preparation of Chiral Oxazolidin-2-ones : Barta et al. (2000) focused on a practical one-pot preparation method for chiral oxazolidin-2-ones, which have pharmaceutical relevance and are used as chiral auxiliaries (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).

  • New Chiral Auxiliary : Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of a related compound and explored its use as a chiral auxiliary in peptide synthesis (Studer, Hintermann, & Seebach, 1995).

  • Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) used a related compound in the stereoselective synthesis of piperidine derivatives, which have potential applications in medicinal chemistry (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBRZVZDZOFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CI)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 2
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 4
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 5
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 6
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.